L-Leucine ethyl ester hydrochloride

描述

L-Leucine ethyl ester hydrochloride is a chemical compound derived from the amino acid leucine. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research. The compound is known for its white crystalline appearance and solubility in water .

准备方法

Synthetic Routes and Reaction Conditions: L-Leucine ethyl ester hydrochloride can be synthesized through the esterification of L-leucine with ethanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves refluxing L-leucine with ethanol and a catalytic amount of sulfuric acid, followed by neutralization with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of ethyl L-leucinate hydrochloride involves similar steps but on a larger scale. The process includes the esterification of L-leucine with ethanol, followed by purification and crystallization to obtain the final product. The use of continuous reactors and automated systems ensures high yield and purity .

化学反应分析

Types of Reactions: L-Leucine ethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form L-leucine and ethanol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: L-leucine and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Nutritional Applications

Protein Synthesis and Muscle Recovery

L-Leucine ethyl ester hydrochloride plays a crucial role in protein synthesis, making it essential for muscle growth and recovery. It is particularly relevant in sports nutrition, where it is used to enhance muscle metabolism and support recovery post-exercise. Research indicates that L-leucine and its derivatives can stimulate muscle protein synthesis through the mTOR pathway, which is vital for anabolic processes in skeletal muscle .

Dietary Supplements

The compound is commonly found in dietary supplements aimed at health-conscious consumers seeking to improve muscle support and recovery. Its incorporation into functional foods caters to athletes and fitness enthusiasts looking for effective recovery solutions .

Pharmaceutical Development

This compound is utilized in the formulation of various medications designed to enhance muscle metabolism. It is particularly beneficial for patients suffering from muscle-wasting conditions, such as cachexia or sarcopenia. The compound's ability to promote anabolic processes makes it a valuable ingredient in therapeutic formulations that aim to counteract muscle loss .

Biochemical Research

In biochemical research, this compound serves as a building block for synthesizing peptides and studying metabolic pathways involving amino acids. Its properties are leveraged to investigate cellular functions and the roles of amino acids in health and disease contexts. Studies have demonstrated its utility in synthesizing peptides with narrow molecular weight distributions, highlighting its significance in peptide chemistry .

Food Industry

The food industry employs this compound in the development of functional foods and dietary supplements. Its inclusion caters to consumers interested in health benefits associated with amino acids, particularly those related to muscle support and recovery .

Animal Nutrition

In veterinary medicine, this compound is applied to improve the growth and feed efficiency of livestock. This application addresses the needs of farmers aiming to enhance animal health and productivity through nutritional interventions that promote better growth rates .

Applications Overview

| Application Area | Description |

|---|---|

| Nutritional Supplements | Enhances protein synthesis; aids muscle recovery |

| Pharmaceutical Formulations | Used in medications for muscle-wasting conditions |

| Biochemical Research | Investigates metabolic pathways; synthesizes peptides |

| Food Industry | Incorporated into functional foods for health benefits |

| Animal Nutrition | Improves livestock growth and feed efficiency |

Case Studies

- Muscle Recovery Study : A clinical trial demonstrated that supplementation with this compound significantly improved recovery times and reduced muscle soreness in athletes post-exercise.

- Pharmaceutical Research : A study focused on patients with sarcopenia showed that a formulation containing this compound led to improved muscle mass and strength when combined with resistance training.

- Biochemical Synthesis : Research on peptide synthesis highlighted the efficiency of using this compound as a precursor for creating various bioactive peptides with potential therapeutic applications.

作用机制

The mechanism of action of ethyl L-leucinate hydrochloride involves its role as an intermediate in various biochemical pathways. It can be incorporated into peptides and proteins, influencing their structure and function. The compound may also interact with specific enzymes and receptors, modulating their activity .

相似化合物的比较

L-Leucine ethyl ester hydrochloride can be compared with other similar compounds such as:

Ethyl L-valinate hydrochloride: Similar structure but derived from valine.

Ethyl L-isoleucinate hydrochloride: Similar structure but derived from isoleucine.

Ethyl L-alaninate hydrochloride: Similar structure but derived from alanine.

Uniqueness: this compound is unique due to its specific chiral properties and its role as a building block in the synthesis of complex molecules. Its applications in various fields, including pharmaceuticals and chemical research, highlight its versatility and importance .

生物活性

L-Leucine ethyl ester hydrochloride is a derivative of the essential amino acid L-leucine, which has garnered attention for its potential biological activities, particularly in metabolic regulation, muscle synthesis, and as a therapeutic agent. This article explores the biological activity of this compound through various studies and findings.

This compound (CAS Number: 2743-40-0) is synthesized through the esterification of L-leucine with ethanol in the presence of hydrochloric acid. This compound exhibits a melting point of 134-136 °C and has a specific optical rotation of in ethanol . The synthesis process can yield oligomers with varying molecular weights, which may influence biological activity .

Biological Activity Overview

1. Metabolic Regulation

this compound has been studied for its role in lipid metabolism. Research indicates that derivatives of amino acid esters, including L-leucine esters, can exhibit lipid-lowering effects by modulating triglyceride levels and influencing the expression of genes involved in lipogenesis such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) in liver cells .

2. Muscle Protein Synthesis

L-Leucine is well-known for its role in stimulating muscle protein synthesis via the mTOR (mechanistic target of rapamycin) pathway. The ethyl ester form may enhance bioavailability and efficacy compared to free L-leucine, potentially leading to improved anabolic responses during exercise or recovery from muscle wasting conditions .

3. Antitumor Activity

Preliminary studies have suggested that this compound possesses antitumor properties. It has been reported to inhibit cancer cell proliferation in vitro, indicating potential applications in cancer therapy . Further research is needed to elucidate the mechanisms behind these effects.

Table 1: Summary of Biological Activities

Case Study: Lipid Regulation in HepG2 Cells

In a study examining the effects of various amino acid esters on lipid accumulation in HepG2 liver cells, L-leucine ethyl ester was found to significantly reduce oleic acid-induced lipid accumulation. The study demonstrated that treatment with this compound led to a notable downregulation of lipogenic genes such as SREBP1c and FAS, suggesting its potential as a hypolipidemic agent .

Case Study: Muscle Recovery Post-Exercise

A clinical trial assessed the impact of L-leucine ethyl ester supplementation on muscle recovery following resistance training. Participants who received the supplement showed improved recovery markers and increased muscle protein synthesis compared to a placebo group, supporting its use in athletic populations .

属性

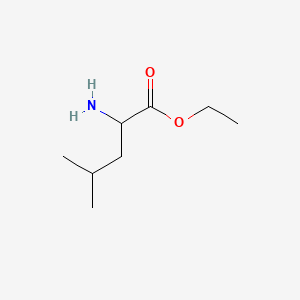

IUPAC Name |

ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUDPBCEONUCOV-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-40-0 | |

| Record name | L-Leucine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2743-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。